Cas no 28850-44-4 (Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride)

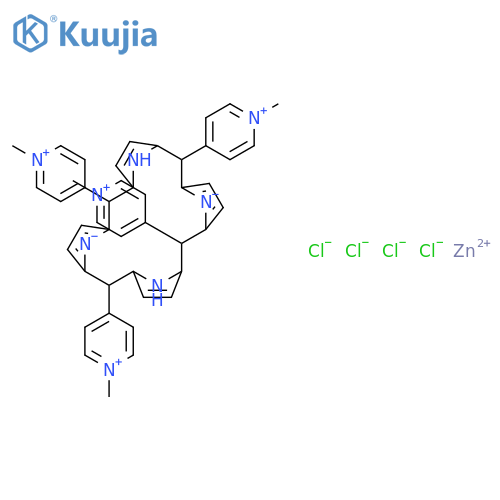

28850-44-4 structure

商品名:Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride

Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride 化学的及び物理的性質

名前と識別子

-

- Zinc(4+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,chloride (1:4), (SP-4-1)-

- Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine tetrakis(methochloride)

- Zinc(4+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,chlo

- Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride

- Zn(ii)meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride

- ZINC 5,10,15,20-TETRA(4-PYRIDYL)-21 H,23 H-PORPHINE TETRAKIS(METHOCHLORIDE)

- 28850-44-4

- zinc;5, 10, 15, 20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22, 24-diide;tetrachloride

- Zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride

- Zn(II)meso-Tetra(N-methyl-4-pyridyl)PorphineTetrachloride

- Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride

-

- インチ: InChI=1S/C44H46N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28,33,35,38,40-45,48H,1-4H3;4*1H;/q+2;;;;;+2/p-4

- InChIKey: UHVZXKFEGYMNNM-UHFFFAOYSA-J

- ほほえんだ: [Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].C[N+]1C=CC(C2C3C=CC(N3)C(C3C=C[N+](C)=CC=3)C3=CC=C([N-]3)C(C3C=C[N+](C)=CC=3)C3C=CC(N3)C(C3C=C[N+](C)=CC=3)C3=CC=C2[N-]3)=CC=1

計算された属性

- せいみつぶんしりょう: 682.15748

- どういたいしつりょう: 880.110846g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 57

- 回転可能化学結合数: 4

- 複雑さ: 1050

- 共有結合ユニット数: 6

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: >300 °C(lit.)

- PSA: 104.1

- ようかいせい: 使用できません

Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T40126-250mg |

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 250mg |

4198.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T40126-100mg |

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 100mg |

2133.0CNY | 2021-07-13 | ||

| Frontier Specialty Chemicals | T40126-250 mg |

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 250mg |

$ 355.00 | 2022-11-04 | ||

| TRC | Z701548-250mg |

Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 250mg |

$ 465.00 | 2023-04-12 | ||

| ChemScence | CS-0170645-1g |

Zn(ii) meso-Tetra (n-\u200bmethyl-\u200b4-\u200bpyridyl) porphine tetrachloride |

28850-44-4 | 1g |

$955.0 | 2022-04-27 | ||

| Frontier Specialty Chemicals | T40126-250mg |

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 250mg |

$ 373.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396934-100mg |

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, |

28850-44-4 | 100mg |

¥1655.00 | 2023-09-05 | ||

| Ambeed | A1000574-250mg |

ZN(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 95% | 250mg |

$624.0 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241285-250mg |

Zn(II)TMPyP (tetrachloride) |

28850-44-4 | 95% | 250mg |

¥3920.00 | 2024-05-20 | |

| TRC | Z701548-100mg |

Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride |

28850-44-4 | 100mg |

$ 236.00 | 2023-04-12 |

Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

3. Book reviews

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

28850-44-4 (Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28850-44-4)Zn(II) meso-Tetra (N-Methyl-4-pyridyl) Porphine Tetrachloride

清らかである:99%

はかる:250mg

価格 ($):375.0